

Spectroscopic Data of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Benzyl (4-aminocyclohexyl)carbamate hydrochloride
Compound Name:	
Cat. No.:	B596997

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**. Due to the limited availability of directly published experimental spectra for this specific salt, this document combines predicted data based on analogous compounds and established spectroscopic principles with general experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

- IUPAC Name: **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**
- Molecular Formula: C₁₄H₂₁ClN₂O₂
- Molecular Weight: 284.78 g/mol [\[1\]](#)
- Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**. This data is a projection based on known values for similar carbamate compounds and the expected effects of protonation on the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.30 - 7.40	m	5H	Ar-H (Phenyl group)	Aromatic protons of the benzyl group.
~5.10	s	2H	Ph-CH ₂ -O	Methylene protons of the benzyl group.
~4.80 - 5.00	br s	1H	-NH-COO-	Carbamate proton. May be broad and exchangeable.
~3.50 - 3.70	m	1H	-CH-NH-COO-	Methine proton on the cyclohexyl ring attached to the carbamate nitrogen.
~3.00 - 3.20	m	1H	-CH-NH ₃ ⁺	Methine proton on the cyclohexyl ring attached to the ammonium group. Expected to be downfield due to the positive charge.
~1.20 - 2.20	m	8H	Cyclohexyl -CH ₂ -	Methylene protons of the cyclohexyl ring.
~8.0 - 8.5	br s	3H	-NH ₃ ⁺	Protons of the ammonium group. Often broad and may exchange with solvent protons.

The chemical shift can be highly variable depending on the solvent and concentration.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~156.0	C=O (Carbamate)	The carbonyl carbon of the carbamate group.
~136.0	Ar-C (Quaternary)	The quaternary carbon of the phenyl group attached to the methylene group.
~128.0 - 129.0	Ar-CH	Aromatic carbons of the phenyl group.
~67.0	Ph-CH ₂ -O	Methylene carbon of the benzyl group.
~50.0	-CH-NH-COO-	Methine carbon on the cyclohexyl ring attached to the carbamate nitrogen.
~48.0	-CH-NH ₃ ⁺	Methine carbon on the cyclohexyl ring attached to the ammonium group. Expected to be deshielded.
~25.0 - 35.0	Cyclohexyl -CH ₂ -	Methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3400	Medium, Sharp	N-H Stretch (Carbamate)	Stretching vibration of the N-H bond in the carbamate group.
~3000 - 2800	Strong, Broad	N-H Stretch (Ammonium)	Broad absorption due to the stretching of the N-H bonds in the NH ₃ ⁺ group.[3]
~3100 - 3000	Medium	C-H Stretch (Aromatic)	Stretching vibrations of the C-H bonds in the phenyl group.
~2950 - 2850	Medium-Strong	C-H Stretch (Aliphatic)	Stretching vibrations of the C-H bonds in the cyclohexyl and benzyl methylene groups.
~1700	Strong	C=O Stretch (Carbamate)	Carbonyl stretch of the carbamate group.
~1600	Medium	N-H Bend (Ammonium)	Bending vibration of the N-H bonds in the NH ₃ ⁺ group.[3]
~1530	Medium	N-H Bend (Carbamate)	Bending vibration of the N-H bond in the carbamate group.
~1250	Strong	C-O Stretch	Stretching vibration of the C-O bond in the carbamate group.
~750 and ~700	Strong	C-H Bend (Aromatic)	Out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique. The expected observation in the positive ion mode would be the molecular ion of the free base.

- Expected $[M+H]^+$: $m/z \approx 249.32$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine salts as it can allow for the observation of exchangeable N-H protons.[2]
- Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended for good resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - The spectral width should be set to encompass a range of at least 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - The spectral width should be set to approximately 0-180 ppm.
 - A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.

- Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Place the solid sample on the crystal and ensure good contact using the pressure arm.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

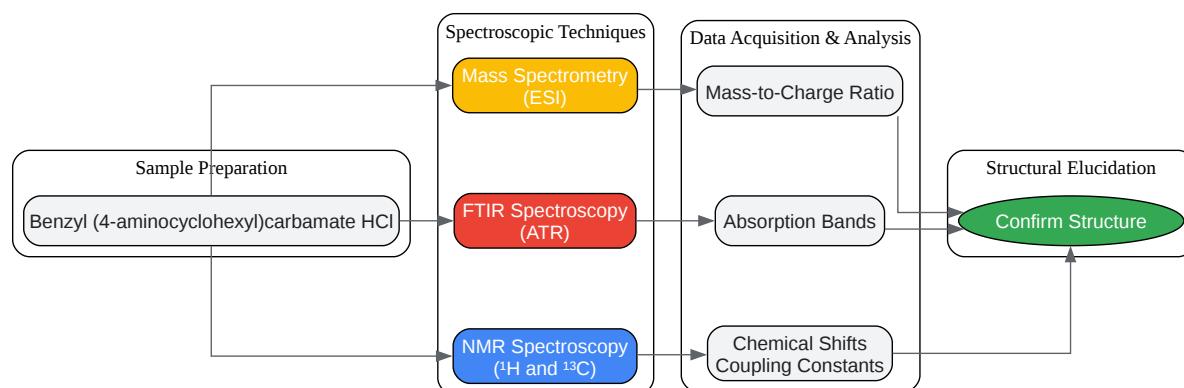
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and ionic compounds like amine hydrochlorides.

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or a mixture of acetonitrile and water.[\[4\]](#)

- Instrumentation: A mass spectrometer equipped with an ESI source is required. This can be coupled to various mass analyzers like a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in the positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The mass range should be set to include the expected molecular ion mass.
- Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the protonated molecule of the free amine.

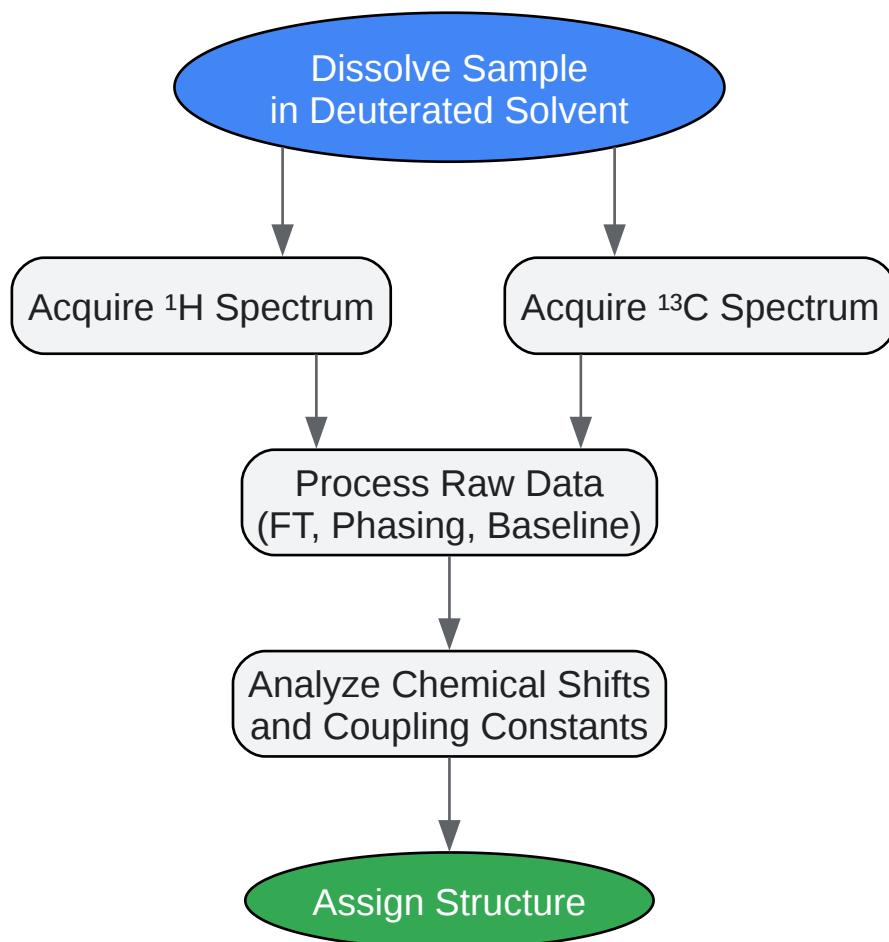
Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**.

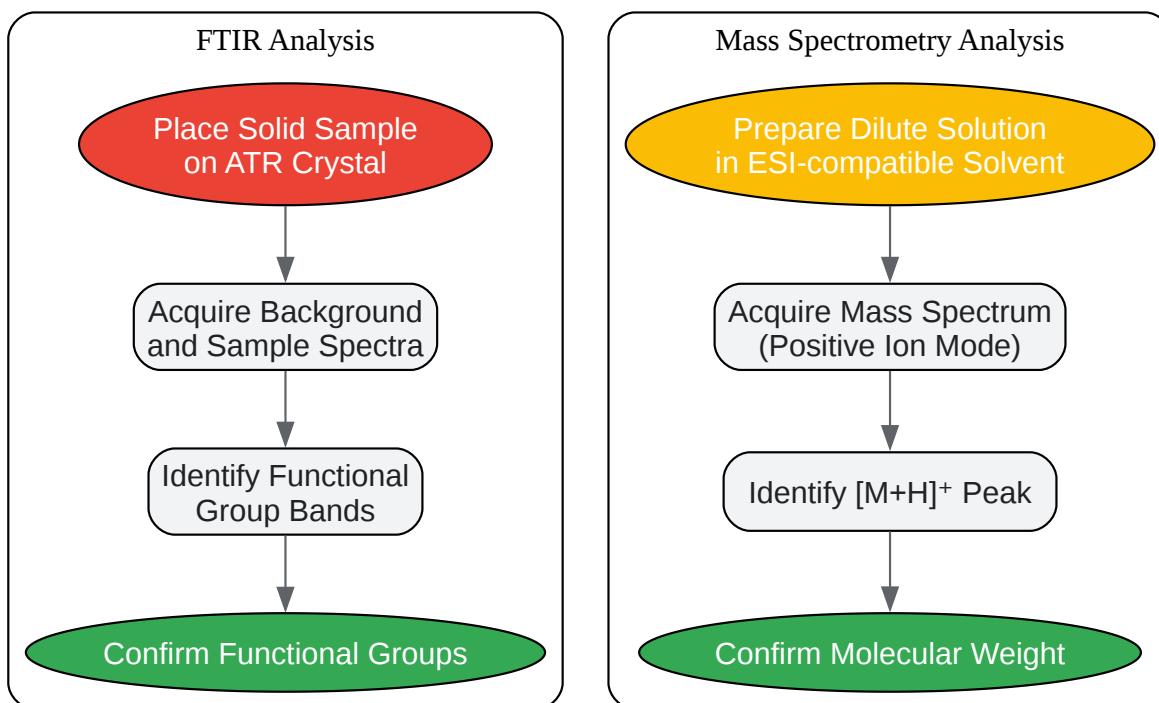


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Caption: Overall workflow for the spectroscopic characterization of the compound.

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Caption: Detailed workflow for NMR spectroscopic analysis.



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Caption: Workflows for FTIR and Mass Spectrometry analyses.

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